molecular formula C19H25N3O3 B3792669 N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-N'-(3,5-dimethylphenyl)malonamide

N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-N'-(3,5-dimethylphenyl)malonamide

Cat. No.: B3792669
M. Wt: 343.4 g/mol
InChI Key: XIKDTTHOKXDAJD-UHFFFAOYSA-N
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Description

The compound “N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-N’-(3,5-dimethylphenyl)malonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is attached to a cyclopropyl group (a three-carbon ring) and a malonamide group (a type of amide). The malonamide group is further substituted with a 3,5-dimethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups and rings. The pyrrolidine ring is a common feature in many biologically active compounds and can contribute to the compound’s overall properties . The cyclopropyl group and the 3,5-dimethylphenyl group can also influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and overall charge can affect its solubility, stability, and reactivity .

Mechanism of Action

Without specific information or research studies on this compound, it’s difficult to predict its mechanism of action. The compound’s biological activity would depend on its ability to interact with biological targets such as proteins or enzymes .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity and see if it has potential as a pharmaceutical compound .

Properties

IUPAC Name

N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-N'-(3,5-dimethylphenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-12-5-13(2)7-15(6-12)21-18(24)9-17(23)20-10-14-8-19(25)22(11-14)16-3-4-16/h5-7,14,16H,3-4,8-11H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKDTTHOKXDAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC(=O)NCC2CC(=O)N(C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-N'-(3,5-dimethylphenyl)malonamide
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N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-N'-(3,5-dimethylphenyl)malonamide
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N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-N'-(3,5-dimethylphenyl)malonamide
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N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-N'-(3,5-dimethylphenyl)malonamide
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N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-N'-(3,5-dimethylphenyl)malonamide
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N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-N'-(3,5-dimethylphenyl)malonamide

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